molecular formula C7H10F2O2 B1459265 Methyl 2,2-difluorocyclopentane-1-carboxylate CAS No. 1781329-42-7

Methyl 2,2-difluorocyclopentane-1-carboxylate

Cat. No.: B1459265
CAS No.: 1781329-42-7
M. Wt: 164.15 g/mol
InChI Key: PLOMQPMDUPEXSF-UHFFFAOYSA-N
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Description

Methyl 2,2-difluorocyclopentane-1-carboxylate: is an organic compound with the molecular formula C7H10F2O2 It is a derivative of cyclopentane, where two fluorine atoms are substituted at the 2-position, and a carboxylate ester group is attached at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,2-difluorocyclopentane-1-carboxylate typically involves the fluorination of cyclopentane derivatives followed by esterification. One common method includes the following steps:

    Fluorination: Cyclopentane is subjected to fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce fluorine atoms at the 2-position.

    Esterification: The resulting 2,2-difluorocyclopentane is then reacted with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2-difluorocyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran), and catalysts (palladium, copper).

    Reduction: Reducing agents (LiAlH4, sodium borohydride), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (KMnO4, chromium trioxide), solvents (water, acetic acid).

Major Products Formed:

    Substitution: Amino or thiol-substituted cyclopentane derivatives.

    Reduction: Methyl 2,2-difluorocyclopentanol.

    Oxidation: 2,2-difluorocyclopentane-1-carboxylic acid.

Scientific Research Applications

Methyl 2,2-difluorocyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s fluorinated structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them potential candidates for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism by which Methyl 2,2-difluorocyclopentane-1-carboxylate exerts its effects depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially altering binding affinity and activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with molecular targets such as proteins and nucleic acids.

Comparison with Similar Compounds

    Methyl 2-fluorocyclopentane-1-carboxylate: Contains only one fluorine atom, leading to different chemical reactivity and biological properties.

    Methyl 2,2-dichlorocyclopentane-1-carboxylate: Chlorine atoms instead of fluorine, resulting in different steric and electronic effects.

    Methyl cyclopentane-1-carboxylate: Lacks fluorine atoms, making it less reactive in certain substitution and oxidation reactions.

Uniqueness: Methyl 2,2-difluorocyclopentane-1-carboxylate is unique due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties compared to non-fluorinated or mono-fluorinated analogs. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 2,2-difluorocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-11-6(10)5-3-2-4-7(5,8)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOMQPMDUPEXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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